2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
CAS No.: 951611-81-7
Cat. No.: VC5824880
Molecular Formula: C18H15ClN4O
Molecular Weight: 338.8
* For research use only. Not for human or veterinary use.
![2-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline - 951611-81-7](/images/structure/VC5824880.png)
Specification
CAS No. | 951611-81-7 |
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Molecular Formula | C18H15ClN4O |
Molecular Weight | 338.8 |
IUPAC Name | [1-(3-chlorophenyl)triazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Standard InChI | InChI=1S/C18H15ClN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2 |
Standard InChI Key | AJUCZYRNLSXFKJ-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carbonyl moiety. This carbonyl bridges the triazole to the nitrogen atom of the 1,2,3,4-tetrahydroisoquinoline core. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 362.79 g/mol
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Key Functional Groups:
The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the tetrahydroisoquinoline moiety contributes to π-π stacking interactions with biological targets .
Synthetic Strategies
Triazole Formation via Click Chemistry
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:
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Azide Precursor: 3-Chlorophenyl azide, synthesized from 3-chloroaniline through diazotization and azide displacement.
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Alkyne Component: Propiolic acid derivatives, enabling carboxylate introduction at the triazole’s 4-position .
Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous tert-butanol at 50–60°C, yielding 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid .
Amide Coupling to Tetrahydroisoquinoline
The carboxylic acid is activated using carbodiimides (e.g., CDI or DCC) and coupled to 1,2,3,4-tetrahydroisoquinoline:
This method, validated for analogous triazole-carboxamides, achieves yields of 60–75% .
Alternative Routes
Reductive amination approaches, as described for N-aryl-THIQ derivatives, could also be adapted. For example, palladium-catalyzed ethoxyvinylation followed by cyclization with Et₃SiH/TFA offers a pathway to functionalized THIQ cores .
Biological Activity and Mechanism
Antimicrobial Activity
Triazole-carboxamides with halogenated aryl groups demonstrate broad-spectrum antimicrobial effects. For instance, N-(4-thiocyanatophenyl) analogs inhibit bacterial growth at MIC values of 2–8 μg/mL . The 3-chlorophenyl group may enhance Gram-positive activity due to increased membrane disruption.
Physicochemical and ADME Properties
Predicted ADME Profile
Computational models (e.g., SwissADME) predict:
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Lipophilicity: (moderate, favoring oral absorption)
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Solubility: ~25 μM in aqueous buffer (pH 7.4)
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the THIQ ring .
Collision Cross Section (CCS)
Ion mobility spectrometry predicts a CCS of 144.8 Ų for the [M-H]⁻ adduct, aligning with analogs of similar size .
Comparative Analysis with Analogues
The target compound’s chlorine substituent may enhance target affinity compared to non-halogenated analogs, as seen in QSAR studies of triazole derivatives .
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